5-Chloro-2-methoxyaniline

Catalog No.
S604283
CAS No.
95-03-4
M.F
C7H8ClNO
M. Wt
157.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methoxyaniline

CAS Number

95-03-4

Product Name

5-Chloro-2-methoxyaniline

IUPAC Name

5-chloro-2-methoxyaniline

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

InChI Key

WBSMIPLNPSCJFS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N

Synonyms

5-chloroanisidine, 5-chloroanisidine hydrochloride

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N
  • Organic Synthesis

    The presence of a methoxy group (CH3O) and a chloro (Cl) group on the aromatic ring activates the molecule for further chemical reactions. This could make 5-Chloro-2-methoxyaniline a valuable intermediate in the synthesis of more complex organic molecules with desired properties [].

  • Medicinal Chemistry

    The functional groups in 5-Chloro-2-methoxyaniline bear some resemblance to known bioactive molecules. Scientists might explore this compound to see if it possesses medicinal properties or can be modified to create new drugs [].

  • Material Science

    Aromatic amines with halogen substituents can be used in the development of new polymers or functional materials. Research in this area could investigate if 5-Chloro-2-methoxyaniline has suitable properties for such applications.

5-Chloro-2-methoxyaniline is an aromatic amine with the molecular formula C7H8ClNOC_7H_8ClNO and a molecular weight of 157.6 g/mol. It is characterized by the presence of a chloro group and a methoxy group on the benzene ring, specifically at the 5 and 2 positions, respectively. This compound appears as an off-white solid and is known for its various applications in chemical synthesis and biological research .

Typical of aromatic amines, including:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.
  • Diazotization: It can be converted to diazonium salts, which can further react in coupling reactions to form azo compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.

A specific synthesis route involves the reduction of 4-chloro-2-nitroanisole using iron(III) chloride and hydrazine hydrate in methanol, yielding 5-chloro-2-methoxyaniline with high efficiency .

The primary synthesis method for 5-chloro-2-methoxyaniline involves the following steps:

  • Starting Material: Begin with 4-chloro-2-nitroanisole.
  • Reagents: Use iron(III) chloride and hydrazine hydrate in methanol.
  • Reaction Conditions: Reflux the mixture for approximately 16 hours.
  • Isolation: After completion, filter the mixture and evaporate the solvent to obtain the product as a white solid with a yield of about 98% .

This method highlights the efficiency of reducing nitro compounds to amines using hydrazine derivatives.

5-Chloro-2-methoxyaniline finds applications in various fields, including:

  • Dyes and Pigments: It serves as an intermediate in the production of azo dyes.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.
  • Chemical Research: Utilized in synthetic organic chemistry for developing new compounds.

Several compounds share structural similarities with 5-chloro-2-methoxyaniline. A comparison with these compounds highlights its unique features:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-methylanilineC7H8ClNC_7H_8ClNLacks the methoxy group; used in dye synthesis.
4-ChloroanilineC6H6ClNC_6H_6ClNMore toxic; used primarily as a precursor for dyes.
2-MethoxyanilineC7H9NOC_7H_9NOLacks chlorine; used in pharmaceuticals and dyes.
3-ChloroanilineC6H6ClNC_6H_6ClNDifferent substitution pattern; used in chemical synthesis.

The presence of both chloro and methoxy groups in 5-chloro-2-methoxyaniline imparts distinct properties that influence its reactivity and applications compared to similar compounds.

The synthesis of 5-chloro-2-methoxyaniline traces back to early 20th-century advancements in aromatic amine chemistry. Initial methods involved the reduction of 4-chloro-1-methoxy-2-nitrobenzene, a reaction catalyzed by tin and hydrochloric acid, yielding the target compound with high purity. By 1926, Raiford and Colbert refined this process, employing steam distillation and recrystallization to isolate the compound, which laid the groundwork for its industrial-scale production.

The compound gained prominence in mid-20th-century dye chemistry as a precursor to azo dyes like Fast Red RC Base, valued for their stability and vivid coloration. Subsequent decades saw its adoption in pharmaceutical research, particularly in synthesizing appetite-modulating molecules and kinase inhibitors, underscoring its biochemical relevance.

Structural Nomenclature and Isomerism

The IUPAC name, 5-chloro-2-methoxyaniline, reflects the positions of the chlorine and methoxy groups on the benzene ring. Alternative designations include 4-chloro-2-aminoanisole and 2-methoxy-5-chloroaniline, highlighting its functional groups.

Isomerism arises from variations in substituent positions. For instance:

  • Positional isomers: 4-chloro-3-methoxyaniline (meta-methoxy) and 3-chloro-4-methoxyaniline (para-chloro) exhibit distinct reactivity patterns.
  • Functional group isomers: Substituting the amine group with hydroxyl or nitro groups yields compounds like 5-chloro-2-methoxyphenol, altering solubility and acidity.

A comparative analysis of isomer properties is provided in Table 1.

Table 1: Isomeric Variants of Chlorinated Methoxyanilines

Compound NameSubstituent PositionsMelting Point (°C)Key Applications
5-Chloro-2-methoxyaniline5-Cl, 2-OCH₃81–83Dyes, Pharmaceuticals
4-Chloro-3-methoxyaniline4-Cl, 3-OCH₃68–70Agrochemicals
3-Chloro-4-methoxyaniline3-Cl, 4-OCH₃92–94Polymer Stabilizers

Significance in Organic Chemistry and Industrial Applications

5-Chloro-2-methoxyaniline’s electron-rich aromatic ring facilitates electrophilic substitution, making it a versatile building block. Key applications include:

  • Pharmaceuticals: As a precursor to VEGFR2 inhibitors (e.g., AAZ, IC₅₀ = 22 nM), it contributes to antiangiogenic therapies targeting cancers.
  • Dyes: Its diazotization produces stable azo dyes for textiles, leveraging the methoxy group’s electron-donating effects.
  • Agrochemicals: Derivatives act as intermediates in herbicides and insecticides, enhancing crop protection.

The global market for 5-chloro-2-methoxyaniline was valued at $0.75 billion in 2022, with projections reaching $1.28 billion by 2030, driven by pharmaceutical R&D and agrochemical demand.

XLogP3

1.9

Related CAS

4274-03-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (55.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (63.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (55.17%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (57.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (35.63%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

95-03-4

Wikipedia

Benzenamine, 5-chloro-2-methoxy-

General Manufacturing Information

Benzenamine, 5-chloro-2-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types